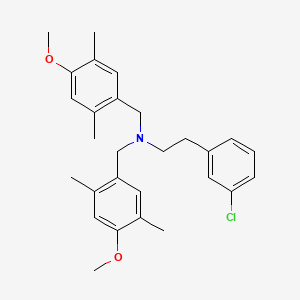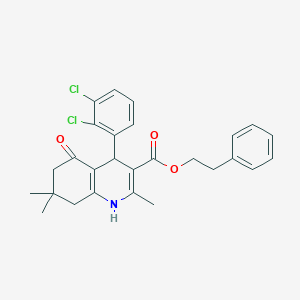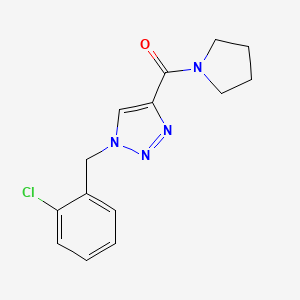
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic. It is a potent painkiller that is used for the treatment of moderate to severe pain. ODT is a derivative of tramadol, which is a well-known opioid analgesic. ODT is a highly potent and selective mu-opioid receptor agonist, which means that it binds to the mu-opioid receptors in the brain and spinal cord, resulting in pain relief.
Mechanism of Action
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine works by binding to the mu-opioid receptors in the brain and spinal cord. This results in the activation of the endogenous opioid system, which leads to the inhibition of pain signals. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine also increases the release of dopamine in the brain, which results in a feeling of euphoria.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has several biochemical and physiological effects. It is a potent analgesic that provides pain relief by inhibiting pain signals. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine also has sedative effects, which can lead to drowsiness and reduced alertness. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine can also cause respiratory depression, which can be life-threatening in high doses.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has several advantages and limitations for lab experiments. Its potency and selectivity make it an ideal tool for studying the mu-opioid receptor system. However, its potential for abuse and dependence make it a challenging compound to work with. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine is also a controlled substance, which means that it requires special licensing and handling procedures.
Future Directions
There are several future directions for the research on 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine. One potential direction is the development of safer and more effective opioid analgesics. Another direction is the development of new treatments for opioid addiction. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has shown promise in this area, and further research is needed to determine its potential as a treatment for opioid addiction. Additionally, further research is needed to understand the long-term effects of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine on the brain and body.
Synthesis Methods
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine can be synthesized by the reduction of tramadol using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reduction of tramadol results in the removal of the N-methyl group, which leads to the formation of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine. The synthesis of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine is a complex process that requires expertise and specialized equipment.
Scientific Research Applications
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has been extensively studied for its analgesic properties. It has been found to be highly effective in the treatment of acute and chronic pain. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids such as morphine and fentanyl.
properties
IUPAC Name |
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34ClNO2/c1-19-14-27(31-5)21(3)12-24(19)17-30(11-10-23-8-7-9-26(29)16-23)18-25-13-22(4)28(32-6)15-20(25)2/h7-9,12-16H,10-11,17-18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVXQTMEDQPDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN(CCC2=CC(=CC=C2)Cl)CC3=C(C=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207020.png)

![ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207029.png)


![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5207059.png)
![1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5207080.png)
![2-cyano-N-(2-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B5207086.png)
![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)
![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)

![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)